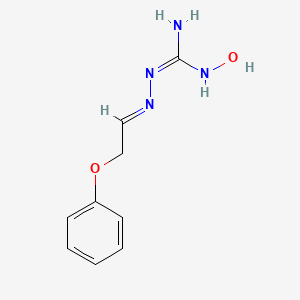![molecular formula C16H11Br2FN4O B15284431 (4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B15284431.png)
(4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound that belongs to the class of pyrazoline derivatives.
Métodos De Preparación
The synthesis of 4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine and pyrazoline rings.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly used
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Aplicaciones Científicas De Investigación
4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one include other pyrazoline derivatives and pyridine-based compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:
Propiedades
Fórmula molecular |
C16H11Br2FN4O |
|---|---|
Peso molecular |
454.09 g/mol |
Nombre IUPAC |
4-[(E)-(3,5-dibromopyridin-2-yl)iminomethyl]-2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H11Br2FN4O/c1-9-13(8-21-15-14(18)6-10(17)7-20-15)16(24)23(22-9)12-4-2-11(19)3-5-12/h2-8,22H,1H3/b21-8+ |
Clave InChI |
GJUBHLXIJKRWRW-ODCIPOBUSA-N |
SMILES isomérico |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C=N/C3=C(C=C(C=N3)Br)Br |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=C(C=C(C=N3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284350.png)
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284365.png)
![2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B15284367.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284369.png)
![ethyl 2-[3-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]indol-1-yl]acetate](/img/structure/B15284373.png)
![4-[(Mesitylimino)methyl]benzene-1,3-diol](/img/structure/B15284377.png)
![2-[2-bromo-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B15284378.png)
![2-Amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B15284382.png)
![4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B15284383.png)
![N'-(3-allyl-2-hydroxybenzylidene)-2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B15284386.png)

![2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid](/img/structure/B15284410.png)
![(5E)-2-anilino-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284415.png)
![4-chloro-3-[5-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B15284426.png)
